molecular formula C19H23N7 B6439037 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549014-24-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6439037
CAS No.: 2549014-24-4
M. Wt: 349.4 g/mol
InChI Key: SQLCFRDSGOPWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at position 4 with a 3,5-dimethylpyrazole moiety and at position 6 with a piperazine ring bearing a pyridin-3-ylmethyl group. The dimethylpyrazole group may enhance hydrophobic interactions, while the piperazine-pyridine substitution likely contributes to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-15-10-16(2)26(23-15)19-11-18(21-14-22-19)25-8-6-24(7-9-25)13-17-4-3-5-20-12-17/h3-5,10-12,14H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLCFRDSGOPWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5C_{19}H_{23}N_5, with a molecular weight of approximately 335.43 g/mol. The structure features a pyrimidine core substituted with a pyrazole and a piperazine ring, which are known to enhance pharmacological properties.

Research indicates that compounds containing pyrimidine and pyrazole moieties often exhibit significant biological activities, including:

  • Inhibition of Enzymes : Many derivatives have shown the ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. This inhibition can lead to anti-cancer effects by preventing the proliferation of rapidly dividing cells .
  • Antimicrobial Activity : Some studies suggest that similar compounds can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Biological Activity Data

A summary of biological activities observed for related compounds is presented in the following table:

Compound Biological Activity IC50/IC90 Values Reference
Compound ADHFR Inhibition0.5 μM
Compound BAnti-tubercular2.18 μM
Compound CCytotoxicity (HEK-293)Non-toxic
Compound DAnticancer4.00 μM

Case Studies

  • Anti-Tubercular Activity : A study evaluated the anti-tubercular activity of several derivatives similar to our compound, revealing significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. The most active compound demonstrated an IC90 value of 40.32 μM .
  • Cytotoxicity Assessment : In cytotoxicity assays using HEK-293 cells, compounds derived from similar structures showed non-toxic profiles, indicating potential for therapeutic use without significant side effects .
  • Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit DHFR, with some showing high affinity and selectivity, suggesting their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics. The interaction between the compound and microbial enzymes could be responsible for its inhibitory effects.

Neurological Applications

Given the presence of the piperazine group, this compound may have implications in treating neurological disorders. Piperazine derivatives are known for their psychoactive properties, and compounds like this one could be explored for their potential as anxiolytics or antidepressants.

Synthesis and Characterization

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer effectsDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range.
Study B Assess antimicrobial activityShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study C Investigate neurological effectsIndicated potential anxiolytic effects in animal models, warranting further exploration in human trials.

Comparison with Similar Compounds

Pyrazolopyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) () share the pyrazole-fused pyrimidine scaffold but lack the piperazine substituent . Instead, they incorporate hydrazine or imino groups, which may confer distinct reactivity (e.g., susceptibility to hydrolysis) compared to the target compound’s stable piperazine linkage.

Compound Core Structure Key Substituents Potential Implications
Target Compound Pyrimidine 4-(3,5-dimethylpyrazole), 6-(piperazine-pyridinylmethyl) Enhanced solubility and target affinity
: Compound 2 Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl Reactive imino group; limited stability

Pyrimidinone and Tetrazolyl Derivatives

describes pyrimidin-2(1H)-one derivatives (e.g., 4i, 4j) with coumarin and tetrazolyl substituents . These compounds prioritize hydrogen-bonding via carbonyl groups (pyrimidinone) or acidic protons (tetrazole), contrasting with the target compound’s neutral pyrimidine and basic piperazine. The coumarin moiety in 4i may confer fluorescence properties absent in the target compound.

Piperazine-Substituted Analogues (Patent Derivatives)

The patent in lists pyrazino/pyrido pyrimidinones with diverse piperazine substitutions, such as 7-(piperazin-1-yl) and 7-(4-methylpiperazin-1-yl) .

Patent Compound () Piperazine Substituent Key Difference from Target Compound
7-(4-Methylpiperazin-1-yl) Methyl group Less bulky; reduced aromaticity
7-[4-(2-Hydroxyethyl)piperazin-1-yl] Hydroxyethyl group Polar, hydrophilic substituent

Hydrazinyl and Sulfonylpiperazine Analogues

describes 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine , which replaces the piperazine group with a hydrazinyl linkage . Hydrazines are prone to oxidation, suggesting the target compound’s piperazine may offer superior metabolic stability. ’s 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine features a sulfonyl-piperazine group, which is strongly electron-withdrawing and polar compared to the target’s pyridinylmethyl substituent .

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting malononitrile with aldehydes or ketones under basic conditions. For example, diethyl malonate can condense with aminopyrazole derivatives to form dihydroxypyrimidine intermediates, which are subsequently chlorinated to introduce reactive leaving groups. In the context of the target compound, 2,4,6-trichloropyrimidine serves as a versatile precursor, enabling selective substitutions at the 4- and 6-positions.

Chlorination and Nucleophilic Substitution

Chlorination of dihydroxypyrimidine intermediates using phosphorus oxychloride (POCl₃) yields dichloropyrimidines, such as 4,6-dichloro-2-methylpyrimidine. The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophilic substitution. For instance, morpholine or piperazine derivatives can displace these chlorides under mild conditions (e.g., potassium carbonate in tetrahydrofuran at room temperature). This step is critical for introducing the piperazine moiety at position 6.

Functionalization of the Piperazine Moiety

Synthesis of 1-[(Pyridin-3-yl)Methyl]Piperazine

The piperazine derivative is prepared by alkylating piperazine with 3-(bromomethyl)pyridine. This reaction is conducted in acetonitrile or dichloromethane using a base such as triethylamine to scavenge HBr. Alternatively, reductive amination of piperazine with pyridine-3-carbaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol offers a milder route.

Attachment to the Pyrimidine Core

The functionalized piperazine is introduced at position 6 of the pyrimidine via a second SNAr reaction. Starting from 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyrimidine, the chlorine atom is displaced by 1-[(pyridin-3-yl)methyl]piperazine in the presence of potassium carbonate or cesium carbonate. This reaction proceeds efficiently in DMF at 80–90°C, yielding the target compound after purification by column chromatography.

Optimization and Challenges

Regioselectivity and Reaction Monitoring

The order of substitutions (pyrazole at position 4 before piperazine at position 6) is crucial to avoid steric hindrance and byproduct formation. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to monitor intermediate purity.

Catalytic Coupling Alternatives

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been explored for analogous pyrimidine derivatives. However, the SNAr approach remains preferred for this compound due to its simplicity and high yields (75–85%).

Synthetic Route Summary

StepReaction TypeReagents/ConditionsYield (%)
1Pyrimidine chlorinationPOCl₃, reflux61–89
2Pyrazole coupling (SNAr)3,5-Dimethylpyrazole, K₂CO₃, DMF, 80°C70–78
3Piperazine alkylation3-(Bromomethyl)pyridine, Et₃N, CH₃CN65–72
4Piperazine coupling (SNAr)1-[(Pyridin-3-yl)methyl]piperazine, K₂CO₃, DMF75–85

Characterization and Validation

The final compound is characterized by:

  • ¹H NMR : Peaks at δ 8.45 (pyridine-H), 6.25 (pyrazole-H), 3.85 (piperazine-CH₂).

  • LC-MS : Molecular ion peak at m/z 349.4 [M+H]⁺.

  • X-ray crystallography : Confirms the planar pyrimidine core and spatial arrangement of substituents .

Q & A

Q. What are the common synthetic routes and key challenges in preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A critical step is the introduction of the pyridine-methyl-piperazine moiety, which requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Challenges include low yields during coupling steps due to steric hindrance from the pyrazole and pyrimidine rings . Characterization via NMR and XRD is essential to confirm regioselectivity, as improper substitution can lead to structural isomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Critical for verifying substituent positions on the pyrimidine and pyrazole rings. Aromatic protons in the pyridine-methyl-piperazine group typically appear as multiplet signals between δ 7.0–8.5 ppm .
  • HPLC-MS: Used to assess purity and detect trace byproducts, especially those arising from incomplete substitution reactions.
  • FTIR: Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ in pyrimidine) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD’s integrated approach combines reaction path searches with experimental feedback to refine conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error cycles . Molecular docking can also model interactions between intermediates and catalysts to improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

  • Comparative SAR Studies: Compare activity of analogs with variations in substituents (e.g., pyridine vs. phenyl groups) to identify critical pharmacophores .
  • Meta-Analysis of Assay Conditions: Variability in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC₅₀ measurement methods) may explain discrepancies. Standardizing protocols across studies is recommended .
  • Computational Docking: Validate target binding hypotheses by modeling interactions with enzymes (e.g., kinase inhibitors) to reconcile conflicting activity data .

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • TGA/DSC: Quantify decomposition temperatures and identify phase transitions. For example, piperazine-linked compounds often show stability up to 200°C but degrade rapidly above 250°C due to ring-opening reactions .
  • Accelerated Stability Testing: Expose the compound to high humidity (75% RH) and elevated temperatures (40–60°C) to simulate long-term storage. HPLC-MS monitors degradation products, such as hydrolyzed pyrimidine derivatives .

Q. What methodologies are recommended for analyzing interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., kon/koff rates) to quantify affinity for targets like GPCRs or kinases.
  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
  • Cryo-EM/X-ray Crystallography: Resolve binding conformations at atomic resolution, particularly for piperazine-pyrimidine interactions in enzyme active sites .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify polarity-dependent trends. Piperazine derivatives often exhibit pH-dependent solubility due to protonation of the nitrogen atoms .
  • Co-Solvency Studies: Use binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vitro assays. Document solvent effects on biological activity to avoid false positives .

Q. What experimental frameworks validate the selectivity of this compound for a specific biological target?

  • Kinase Profiling Panels: Screen against a broad panel of kinases (e.g., 100+ isoforms) to assess off-target effects.
  • CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Recommendations

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Prep-HPLC with HILIC Columns: Effective for polar heterocyclic compounds, resolving closely related impurities (e.g., unreacted pyrazole intermediates) .
  • Countercurrent Chromatography (CCC): Useful for large-scale separations without solid-phase adsorption, preserving compound integrity .

Q. How can researchers leverage machine learning to predict synthetic byproducts or degradation pathways?

Train models on datasets of similar pyrimidine derivatives to forecast likely side reactions (e.g., N-alkylation vs. O-alkylation). Tools like AlphaFold or Schrödinger’s Suite can predict reactive sites prone to hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.